rac-Cubebin

Descripción

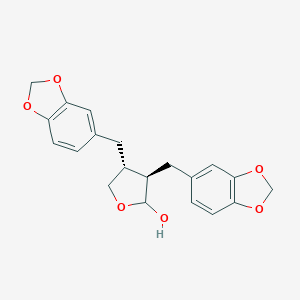

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-VKWYCSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to rac-Cubebin: Natural Sources, Isolation from Piper cubeba, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rac-Cubebin, a dibenzylbutyrolactone lignan of significant pharmacological interest. It details its primary natural sources, comprehensive protocols for its isolation and purification from Piper cubeba fruits, and an exploration of its known biological activities and associated signaling pathways.

Natural Sources of this compound

Cubebin is a naturally occurring lignan found predominantly in plants of the Piperaceae and Aristolochiaceae families. While its racemic form, this compound, is a key analytical standard, the primary natural isomer isolated is (-)-cubebin.

-

Piper cubeba (Cubeb Pepper): The most significant and primary source of cubebin is the dried fruits (berries) of Piper cubeba L.f., where it is a major bioactive lignan.[1][2] Lignans can be found throughout the plant, including its roots, rhizomes, stems, and leaves, but are most concentrated in the seeds and fruits.[2]

-

Piper Species: Besides P. cubeba, cubebin has also been identified in the aerial parts of Piper nigrum (Black Pepper) and Piper clusii.[1]

-

Other Botanical Families: Cubebin has been isolated from other plant families, expanding its known natural distribution. These include:

Isolation and Purification from Piper cubeba

The isolation of cubebin from Piper cubeba fruits involves extraction, partitioning, and purification steps. Modern methods have been optimized for higher efficiency and yield compared to traditional column chromatography.

Experimental Protocols

Two primary methodologies are detailed below: an optimized Ultrasound-Assisted Extraction (USAE) method known for its efficiency, and a classical solvent-solvent partitioning method.

Protocol 1: Optimized Ultrasound-Assisted Extraction (USAE)

This method is reported to be more efficient than traditional maceration or Soxhlet extraction, recovering over 80% of the total lignans in a shorter time.[5][6]

-

Plant Material Preparation: Procure dried fruits of P. cubeba. Grind the fruits into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification (HPLC):

-

Technique: High-Performance Liquid Chromatography (HPLC) is employed for the purification of cubebin from the crude extract.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A typical mobile phase is a gradient of methanol and water.[1]

-

Detection: Monitor the elution at 285 nm, the UV maximum for cubebin.[1]

-

Collection: Collect the fraction corresponding to the retention time of cubebin. Purity of over 95% can be achieved with this method.

-

Protocol 2: Solvent-Solvent Partitioning

This method is a more classical approach that relies on the differential solubility of cubebin in various solvents.

-

Plant Material Preparation: Prepare powdered, dried fruits of P. cubeba as described in Protocol 1.

-

Initial Extraction:

-

Method: Perform an exhaustive extraction using a Soxhlet apparatus or maceration.

-

Solvent: Use methanol as the extraction solvent.[1]

-

-

Solvent Partitioning:

-

Concentrate the methanolic extract to obtain a viscous liquid.

-

Repeatedly partition the extract with petroleum ether (e.g., 500 mL of extract with 500 mL of petroleum ether, repeated 6 times). This step removes nonpolar constituents, while cubebin remains in the methanolic phase.[1]

-

-

Further Extraction & Saponification:

-

Extract the material with chloroform.

-

To remove oleoresin (a major component), saponify the extract with sodium hydroxide. The limited solubility of cubebin in petroleum ether helps in separating it from the saponified material.[7]

-

-

Crystallization & Purification:

Characterization of Isolated Cubebin

The identity and purity of the isolated compound are confirmed using a combination of spectroscopic and analytical techniques.[1][7]

-

Thin-Layer Chromatography (TLC): A single spot with an Rf value of approximately 0.56 indicates purity. Derivatization with 50% sulfuric acid and heating produces a characteristic pink-violet color.[1]

-

Spectroscopy: UV, IR, NMR (¹H and ¹³C), and Mass Spectrometry (MS) are used to confirm the molecular structure.[1][4]

-

Melting Point: The melting point for (-)-cubebin is observed in the range of 130-133°C.[1]

Quantitative Data Summary

The yield and physicochemical properties of cubebin are summarized below for easy comparison.

Table 1: Yield and Purity of Cubebin from Piper cubeba

| Parameter | Method | Value | Reference |

| Yield (Crystalline) | Solvent-Solvent Extraction | 0.118% w/w | [1] |

| Quantification | HPLC | 0.42% w/w | [1] |

| Extraction Rate | Ultrasound-Assisted Extraction | >80% of total lignans | [5][6] |

| Purity | HPLC | >95% | - |

Table 2: Physicochemical and Spectroscopic Data for (-)-Cubebin

| Property / Technique | Data | Reference |

| Molecular Formula | C₂₀H₂₀O₆ | [8] |

| Molecular Weight | 356.37 g/mol | [8] |

| Melting Point | 130-133 °C | [1] |

| TLC Rf Value | 0.56 | [1] |

| UV/Vis λmax (Methanol) | 285 nm | [1] |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁻ at m/z 354.9 | [1] |

| Infrared (IR) νmax (cm⁻¹) | 3437 (O-H), 2923 (aliphatic C-H) | [1] |

| ¹H NMR (CDCl₃, δ ppm) | 6.75-6.60 (m, 6H, Ar-H), 5.92 (s, 4H, O-CH₂-O) | - |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for aromatic carbons (δ 108.03-121.68), quaternary carbons (δ 42.82, 51.94), methylene carbons (δ 33.55, 38.82) | [1] |

Experimental Workflows and Biological Signaling Pathways

Mandatory Visualizations

Caption: Experimental workflow for this compound isolation.

Caption: Overview of Cubebin's biological action pathways.

Discussion of Biological Activities

This compound and its natural isomers exhibit a wide range of biological activities, making them attractive candidates for drug development.

-

Neuroprotective Activity: Cubebin acts as an acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing symptoms of Alzheimer's disease.[1][9] Molecular docking studies show it binds effectively to the catalytic site of the AChE enzyme.[1]

-

Anti-inflammatory Properties: The anti-inflammatory mechanism of cubebin is multifaceted. Extracts of P. cubeba have been shown to inhibit the NF-κB signaling pathway by targeting the upstream kinases Src and Syk.[10][11] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like iNOS, IL-6, and TNF-α.[8][10] Additionally, cubebin and its derivatives may inhibit the cyclooxygenase-2 (COX-2) enzyme, reducing prostaglandin synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[3][12]

-

Anticancer Potential: Cubebin demonstrates significant anticancer activity against a variety of human cancer cell lines, including breast, lung, and colon cancer.[13][14] Morphological analysis suggests that its primary mechanism of action is the induction of apoptosis (programmed cell death).[13][15] This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[14]

-

Vasorelaxant Effects: Studies have shown that cubebin can induce vasorelaxation by activating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway in the vascular endothelium.[16]

References

- 1. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Effect of cubebin against streptozotocin-induced diabetic nephropathy rats via inhibition TNF-α/NF-κB/TGF-β: in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piper cubeba L. Methanol Extract Has Anti-Inflammatory Activity Targeting Src/Syk via NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vivo and in silico anti-inflammatory mechanism of action of the semisynthetic (-)-cubebin derivatives (-)-hinokinin and (-)-O-benzylcubebin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity studies of cubebin isolated from Piper cubeba and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jppres.com [jppres.com]

- 15. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The lignan (-)-cubebin inhibits vascular contraction and induces relaxation via nitric oxide activation in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic route to Dibenzylbutyrolactone Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzylbutyrolactone lignans, a prominent class of phytoestrogens, exhibit a wide array of pharmacological activities, making them compelling targets for drug discovery and development. Understanding their biosynthesis is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to dibenzylbutyrolactone lignans. It delineates the key enzymatic players, reaction mechanisms, and intermediates, supported by a compilation of quantitative kinetic data. Detailed experimental protocols for the characterization of the principal enzymes and the quantification of lignans are provided to facilitate further research in this field. Visualizations of the biosynthetic pathway and experimental workflows are presented to offer a clear and comprehensive overview for researchers.

Introduction

Lignans are a diverse group of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Among the various structural classes of lignans, the dibenzylbutyrolactone scaffold is of particular interest due to the significant biological activities associated with its members, such as matairesinol and its derivatives. These compounds have been implicated in the prevention and treatment of various chronic diseases, including hormone-dependent cancers and cardiovascular disorders.

The biosynthesis of dibenzylbutyrolactone lignans originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic transformations convert phenylalanine into monolignols, primarily coniferyl alcohol, which serve as the fundamental building blocks for lignan assembly. This guide focuses on the core pathway that transforms coniferyl alcohol into the dibenzylbutyrolactone lignan, matairesinol.

The Biosynthetic Pathway of Dibenzylbutyrolactone Lignans

The biosynthesis of dibenzylbutyrolactone lignans is a multi-step enzymatic cascade that begins with the oxidative coupling of two molecules of coniferyl alcohol. This process is regio- and stereospecifically controlled by dirigent proteins (DIRs), leading to the formation of the first key intermediate, pinoresinol. Subsequent reductions and an oxidation step, catalyzed by pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) respectively, yield the dibenzylbutyrolactone core structure.

From Phenylalanine to Coniferyl Alcohol

The journey begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), modify the aromatic ring. The carboxyl group of the resulting ferulic acid is then activated to a CoA-ester by 4-coumarate:CoA ligase (4CL). Subsequently, two reduction steps catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) lead to the formation of coniferyl alcohol , the primary monolignol precursor for dibenzylbutyrolactone lignans.

Dimerization to Pinoresinol

The pivotal step in lignan biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is initiated by a one-electron oxidation, typically catalyzed by laccases or peroxidases, to generate coniferyl alcohol radicals. The dirigent protein (DIR) then orchestrates the radical-radical coupling to ensure the formation of the correct stereoisomer of (+)-pinoresinol . In the absence of DIRs, a racemic mixture of lignans is produced.

Reduction to Secoisolariciresinol

Pinoresinol-lariciresinol reductase (PLR) , a member of the isoflavone reductase family, catalyzes the sequential reduction of pinoresinol. In the first step, PLR reduces the furan ring of pinoresinol to yield lariciresinol , utilizing NAD(P)H as a cofactor. The same enzyme then catalyzes a second reduction, converting lariciresinol to secoisolariciresinol . PLRs from different plant species can exhibit distinct stereospecificities, leading to the formation of either (+)- or (-)-secoisolariciresinol.[1][2][3][4]

Oxidation to Matairesinol

The final step in the formation of the dibenzylbutyrolactone core is the oxidation of secoisolariciresinol to matairesinol . This reaction is catalyzed by secoisolariciresinol dehydrogenase (SDH) , an NAD(P)+-dependent enzyme.[5][6] The reaction proceeds via a lactol intermediate.[5] SDH also exhibits stereospecificity, typically converting (-)-secoisolariciresinol to (-)-matairesinol.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. A summary of the available kinetic data for pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) from various plant sources is presented below. These values can vary depending on the specific enzyme isoform, substrate enantiomer, and assay conditions.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| PLR | Isatis indigotica | (+)-Pinoresinol | 38.9 | 295.2 | 7.6 | [7] |

| PLR | Isatis indigotica | (+)-Lariciresinol | - | - | - | [8] |

| SDH | Forsythia intermedia | (-)-Secoisolariciresinol | - | - | - | [5] |

| SDH | Podophyllum peltatum | (-)-Secoisolariciresinol | - | - | - | [5] |

| SDH | Isatis indigotica (IiSIRD2) | Secoisolariciresinol | - | - | - | [6][9] |

Note: A comprehensive compilation of kinetic parameters is often challenging due to variations in experimental methodologies across different studies. The table will be populated as more standardized data becomes available.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of dibenzylbutyrolactone lignans.

Heterologous Expression and Purification of Recombinant Enzymes

The functional characterization of biosynthetic enzymes often requires their production in a heterologous host system, such as Escherichia coli.

Protocol for Heterologous Expression and Purification of a His-tagged PLR/SDH:

-

Gene Cloning: The coding sequence of the target PLR or SDH is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, for instance, BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature, typically 18-25°C, for 16-24 hours to enhance the solubility of the recombinant protein.

-

Cell Harvesting and Lysis: The bacterial cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed on ice using sonication or a French press. The cell lysate is then clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

-

Affinity Chromatography: The clarified lysate containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Protein Verification and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm. The purified protein can be dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Assays

Enzyme activity is determined by monitoring the conversion of substrate to product over time.

Protocol for Pinoresinol-Lariciresinol Reductase (PLR) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM NAD(P)H

-

100 µM Pinoresinol or Lariciresinol (substrate)

-

Purified PLR enzyme (e.g., 1-5 µg)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The organic phase containing the lignans is collected.

-

Analysis: The extracted lignans are dried under a stream of nitrogen and redissolved in a suitable solvent (e.g., methanol). The products (lariciresinol and secoisolariciresinol) are then analyzed and quantified by HPLC or LC-MS.

Protocol for Secoisolariciresinol Dehydrogenase (SDH) Assay: [6][9]

-

Reaction Mixture: Prepare a reaction mixture (100 µL total volume) containing:[6][9]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for up to 12 hours with shaking.[6][9]

-

Analysis: The reaction mixture can be directly analyzed by LC-MS to detect the formation of matairesinol.[6][9]

Lignan Extraction and Quantification by HPLC

Accurate quantification of lignans from plant material or enzymatic assays is crucial for understanding their biosynthesis and accumulation.

Protocol for Lignan Quantification by HPLC-UV: [10]

-

Sample Preparation: Lyophilize and grind plant tissue to a fine powder. For enzymatic assays, use the extracted and dried samples.

-

Extraction: Extract the powdered tissue or dried enzyme assay residue with methanol or ethanol, often with sonication to improve efficiency.

-

Hydrolysis (for glycosides): To quantify total lignans, including their glycosidically bound forms, an acid or enzymatic hydrolysis step is required to release the aglycones.

-

Purification: For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection is performed at a wavelength where lignans exhibit strong absorbance (e.g., 280 nm). A diode-array detector (DAD) can be used to obtain UV spectra for peak identification.

-

-

Quantification: A calibration curve is generated using authentic standards of the lignans of interest (e.g., pinoresinol, lariciresinol, secoisolariciresinol, matairesinol) at known concentrations. The concentration of lignans in the samples is then determined by comparing their peak areas to the standard curve.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of dibenzylbutyrolactone lignans has provided a solid foundation for further research into these valuable natural products. The identification and characterization of the key enzymes, PLR and SDH, have opened up avenues for their utilization in metabolic engineering and synthetic biology platforms to produce high-value lignans.

Future research should focus on several key areas. A more comprehensive understanding of the regulation of this pathway at the genetic and protein level is needed. The discovery and characterization of novel enzyme isoforms with improved catalytic efficiencies or altered substrate specificities could lead to the production of novel lignan derivatives with enhanced pharmacological properties. Furthermore, the development of robust and scalable microbial cell factories for the production of dibenzylbutyrolactone lignans will be crucial for their sustainable supply for pharmaceutical applications. This technical guide provides the necessary foundational knowledge and experimental protocols to empower researchers to contribute to these exciting future developments.

References

- 1. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]

- 10. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of rac-Cubebin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of racemic (rac)-Cubebin, a dibenzylbutyrolactone lignan of significant interest for its diverse pharmacological activities. Understanding these fundamental physicochemical properties is critical for advancing research and development, from early-stage screening to formulation and manufacturing. This document synthesizes available data and outlines detailed experimental protocols to aid researchers in their investigations of this promising natural compound.

Solubility Profile of rac-Cubebin

This compound, as a lipophilic aglycone lignan, exhibits poor solubility in aqueous solutions and good solubility in various organic solvents. This characteristic is crucial for designing appropriate extraction, purification, and formulation strategies. While precise quantitative data across a range of solvents and temperatures is not extensively published, qualitative information from extraction and chromatographic procedures provides valuable insights into its solubility behavior.

Qualitative Solubility Observations

Based on common laboratory practices for the isolation and analysis of cubebin from natural sources, the following qualitative solubility profile has been established:

-

High Solubility: Chloroform, Acetone, Methanol, Ethanol, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

-

Limited Solubility: Petroleum Ether

-

Poor Solubility: Water

These observations are consistent with the chemical structure of cubebin, which features a non-polar carbon skeleton with ether and lactone functionalities, lending itself to dissolution in solvents with moderate to high polarity.

Quantitative Solubility Data

Currently, there is a notable lack of publicly available, comprehensive quantitative solubility data for this compound. The following table is intended to be populated as researchers generate and publish this critical information.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data Not Available | Data Not Available |

| Ethanol | 25 | Data Not Available | Data Not Available |

| Acetone | 25 | Data Not Available | Data Not Available |

| Chloroform | 25 | Data Not Available | Data Not Available |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available |

| DMSO | 25 | Data Not Available | Data Not Available |

| Water | 25 | Data Not Available | Data Not Available |

Stability Profile of this compound

The stability of a pharmaceutical compound is a critical determinant of its shelf-life, storage conditions, and therapeutic efficacy. This compound, like many natural products, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Forced Degradation Studies Overview

Forced degradation studies on cubebin have indicated its susceptibility to degradation under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions. A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method has been developed to separate the intact cubebin from its degradation products formed under these stress conditions.

Quantitative Stability Data

Similar to solubility, detailed quantitative data on the degradation kinetics of this compound is limited. The following table outlines the expected data to be generated from comprehensive stability studies.

| Stress Condition | Parameters | % Degradation | Degradation Products | Half-life (t½) | Rate Constant (k) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data Not Available | Not Identified | Data Not Available | Data Not Available |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data Not Available | Not Identified | Data Not Available | Data Not Available |

| Oxidative | 3% H₂O₂, RT, 24h | Data Not Available | Not Identified | Data Not Available | Data Not Available |

| Thermal | 80°C, 48h | Data Not Available | Not Identified | Data Not Available | Data Not Available |

| Photolytic | UV light (254 nm), 24h | Data Not Available | Not Identified | Data Not Available | Data Not Available |

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in a selected solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Quantitatively dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and its application in assessing the stability of this compound under various stress conditions.

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products and to evaluate its stability under forced degradation conditions.

Part A: Method Development and Validation

-

Chromatographic System:

-

HPLC with a photodiode array (PDA) or UV detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Mobile Phase Optimization:

-

Develop a gradient or isocratic method using a mixture of solvents such as acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a gradient of acetonitrile in water.

-

-

Detection Wavelength:

-

Determine the maximum absorbance wavelength (λmax) of this compound using the PDA detector (typically around 285 nm).

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve this compound from its degradation products by analyzing stressed samples.

-

Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Part B: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a specified time. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture (e.g., at 60°C) for a specified time. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid this compound and its solution in an oven at an elevated temperature (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the solid this compound and its solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the validated stability-indicating HPLC method. Calculate the percentage of degradation.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility and stability of this compound, along with detailed experimental protocols to guide further research. The significant gap in quantitative data highlights a critical area for future investigation. Researchers are encouraged to utilize the provided methodologies to generate and publish precise solubility and stability data for this compound. Such information is indispensable for the rational development of this promising natural product into a potential therapeutic agent. Future studies should focus on:

-

Generating comprehensive solubility profiles in a range of pharmaceutically relevant solvents at different temperatures.

-

Conducting detailed forced degradation studies to elucidate degradation pathways, identify degradation products, and determine degradation kinetics.

-

Investigating the impact of pH and excipients on the solubility and stability of this compound in aqueous formulations.

By systematically addressing these knowledge gaps, the scientific community can accelerate the translation of this compound from a promising lead compound to a well-characterized and developable drug candidate.

Spectroscopic Analysis of rac-Cubebin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for rac-Cubebin, a dibenzylbutyrolactone lignan of significant interest for its diverse pharmacological activities. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for these analytical techniques.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H-10, H-10' | 5.94 | s |

| H-9'a | 5.18 | d |

| H-2', H-5', H-2, H-5, H-6, H-6' | 6.5-6.8 | m |

| H-7, H-8, H-7', H-8' | 2.01 – 2.75 | m |

s: singlet, d: doublet, m: multiplet Data sourced from a study on (-)-cubebin isolated from Piper cubeba[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-9 | 72.13 |

| C-10, C-10' | 100.75, 100.80 |

| C-9' | 98.75, 103.29 |

| Aromatic Carbons | 108.03 - 121.68 |

| C-8, C-8' | 42.82, 51.94 |

| C-7' | 33.55 |

| C-7 | 38.82 |

Data corresponds to the analysis of (-)-cubebin[1].

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3437 | O-H stretching (hydroxyl group) |

| 2923 | Aliphatic C-H stretching |

| 1599, 1485-1500 | Aromatic ring C=C stretching |

| 1242 | C-O-C stretching (ether linkage) |

| 1038, 926 | C-O stretching |

Data obtained from the analysis of (-)-cubebin[1].

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z Value | Interpretation |

| 354.9 | Molecular ion peak [M]⁻ |

This confirms the molecular weight of cubebin[1]. High-resolution mass spectrometry (HREIMS) has further confirmed the molecular formula as C₂₀H₂₀O₆, with a calculated mass of 356.1254 and a found mass of 356.1252 for the molecular ion [M⁺][2].

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For lignans like cubebin, ¹H and ¹³C NMR are fundamental for structural confirmation.

-

Sample Preparation:

-

A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is typically used[1][2].

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence, such as inverse-gated decoupling, is used to avoid the nuclear Overhauser effect (NOE) for quantitative analysis.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds, to ensure full relaxation of quaternary carbons.

-

Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.

-

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed[3][4].

-

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The KBr pellet method is a common technique for analyzing solid samples like this compound.

-

Sample Preparation (KBr Pellet Method):

-

Grinding: 1-2 mg of dry, purified this compound is finely ground into a powder using an agate mortar and pestle[5][6].

-

Mixing: The ground sample is thoroughly mixed with 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder[5][6]. The concentration of the sample in KBr should be in the range of 0.2% to 1%[7].

-

Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet[5][8].

-

Drying: The KBr and the die should be kept in an oven to ensure they are free of moisture, which can interfere with the spectrum[5][9].

-

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum[9].

-

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing lignans.

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system (LC-MS)[10]. High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used for accurate mass measurements[11].

-

Ionization Mode: Both positive and negative ion modes can be used. For cubebin, the molecular ion has been observed in the negative mode ([M]⁻)[1].

-

ESI Source Parameters:

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently.

-

-

Mass Analyzer: Scans are typically acquired over a mass-to-charge (m/z) range of 100-1000. For high-resolution measurements, the instrument is calibrated to ensure high mass accuracy.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. youtube.com [youtube.com]

- 9. shimadzu.com [shimadzu.com]

- 10. mdpi.com [mdpi.com]

- 11. Characterizing lignins from various sources and treatment processes after optimized sample preparation techniques and analysis via ESI-HRMS and custom mass defect software tools - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Cubebin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubebin, a dibenzylbutyrolactone lignan isolated from the seeds of Piper cubeba, and its various stereoisomers have garnered significant attention in the scientific community due to their diverse and potent biological activities. These compounds have demonstrated anti-inflammatory, analgesic, and anticancer properties, making them promising candidates for drug development. The precise stereochemistry of cubebin isomers is crucial for their biological function, necessitating the development of robust and efficient enantioselective synthetic routes. This technical guide provides a comprehensive overview of the key strategies for the enantioselective synthesis of cubebin isomers, detailed experimental protocols for seminal reactions, and a summary of their biological activities and associated signaling pathways.

Enantioselective Synthetic Strategies

The asymmetric synthesis of cubebin and its isomers primarily relies on the stereocontrolled formation of the dibenzylbutyrolactone core. Several key strategies have been successfully employed to achieve high enantioselectivity.

1. Chiral Auxiliary-Mediated Synthesis: This approach involves the use of a covalently attached chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions. Evans oxazolidinones are commonly used auxiliaries that allow for highly diastereoselective alkylation reactions to set the desired stereocenters.

2. Catalytic Enantioselective Methods: The development of chiral catalysts has revolutionized asymmetric synthesis. For the synthesis of cubebin isomers, methods such as catalytic enantioselective Michael additions and tandem conjugate additions have proven effective. These methods offer the advantage of generating chirality catalytically, which is more atom-economical.

3. Chemoenzymatic Synthesis: This strategy utilizes enzymes to perform key stereoselective transformations. For instance, lipases can be employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched building blocks.

4. Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature, such as amino acids or terpenes, to introduce the desired chirality into the target molecule.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the enantioselective synthesis of cubebin isomers and related lignans.

| Intermediate/Product | Synthetic Strategy | Key Reaction | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |

| (-)-Hinokinin | Catalytic Asymmetric Cascade | Michael Addition/Hydroxylation/Cyclization | (R)-N-tert-butanesulfinyl imidate | 80 (Michael adduct) | >99 | 55:2:1:0 | [1] |

| Dibenzylbutyrolactone Adduct | Tandem Conjugate Addition | Michael Addition-Alkylation | 5-(Menthyloxy)-2(5H)-furanone | 50-67 | >98 | N/A | [2] |

| (+)-Hinokinin | Chiral Amide Desymmetrization | Alkylation | Chiral Lithium Amide | N/A | >95 | N/A | [3] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (-)-Hinokinin via Catalytic Cascade Reaction[1]

This protocol describes the synthesis of (-)-hinokinin, a closely related lignan to cubebin isomers, utilizing a highly stereoselective Michael addition.

Step 1: Stereoselective Michael Addition

-

To a solution of (R)-N-tert-butanesulfinyl imidate (1.0 equiv) in anhydrous THF at -78 °C is added LiHMDS (1.1 equiv) dropwise.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

A solution of the appropriate α,β-unsaturated ester (1.2 equiv) in THF is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the Michael adduct.

Step 2: Anion-Oxidative Hydroxylation and Cyclization

-

To a solution of the Michael adduct (1.0 equiv) in THF at -78 °C is added a solution of KHMDS (1.2 equiv) in THF.

-

After stirring for 30 minutes, a solution of MoOPH (1.5 equiv) in THF is added.

-

The reaction mixture is stirred at -78 °C for 2 hours and then warmed to room temperature over 1 hour.

-

The reaction is quenched with saturated aqueous NaHCO3.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by flash column chromatography.

Step 3: Deprotection and Lactonization

-

The resulting intermediate is dissolved in a 1:1 mixture of TFA and CH2Cl2 at 0 °C.

-

The solution is stirred for 1 hour and then concentrated under reduced pressure.

-

The residue is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark trap for 4 hours.

-

After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by flash column chromatography to yield (-)-hinokinin.

Protocol 2: General Procedure for Asymmetric Synthesis of Dibenzylbutyrolactone Lignans via Tandem Conjugate Addition[2]

This protocol outlines a general and efficient method for the asymmetric synthesis of a variety of dibenzylbutyrolactone lignans.

Step 1: Formation of the Lithiated Dithiane

-

To a solution of the corresponding dithiane (1.0 equiv) in anhydrous THF at -20 °C is added n-BuLi (1.05 equiv) dropwise.

-

The reaction mixture is stirred at -20 °C for 2 hours.

Step 2: Tandem Conjugate Addition and Alkylation

-

The solution of the lithiated dithiane is cooled to -78 °C.

-

A solution of the enantiomerically pure 5-(menthyloxy)-2(5H)-furanone (0.8 equiv) in THF is added dropwise.

-

The resulting mixture is stirred at -78 °C for 1 hour.

-

A solution of the appropriate benzyl bromide (1.2 equiv) in THF is then added.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with saturated aqueous NH4Cl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Mg2SO4, and concentrated.

-

The crude product is purified by flash column chromatography.

Biological Activities and Signaling Pathways

Cubebin isomers exhibit a range of biological activities, with their anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

(-)-Cubebin has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB and TNF-α/NF-κB/TGF-β signaling pathways. It also promotes vasorelaxation via the NO/cGMP pathway.

Anticancer Activity

Studies have indicated that (-)-cubebin and its derivatives can induce apoptosis in various cancer cell lines. The precise signaling pathways involved are still under investigation, but it is suggested to be a promising area for the development of novel anticancer agents.

Conclusion

The enantioselective synthesis of cubebin isomers is a vibrant area of research with significant implications for drug discovery. The strategies outlined in this guide, from chiral auxiliary-mediated approaches to modern catalytic methods, provide a powerful toolkit for accessing these biologically important molecules with high stereocontrol. The detailed protocols offer a practical starting point for researchers entering this field. Furthermore, a deeper understanding of the signaling pathways modulated by cubebin isomers will undoubtedly fuel the development of new therapeutic agents for a range of diseases. Continued innovation in asymmetric synthesis will be crucial for unlocking the full therapeutic potential of this fascinating class of natural products.

References

rac-Cubebin as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-Cubebin's potential as an acetylcholinesterase (AChE) inhibitor, a key target in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease. This document synthesizes the available preclinical data, including quantitative inhibitory concentrations, detailed experimental methodologies, and insights into its mechanism of action derived from molecular docking studies. While the existing research demonstrates the potential of this compound, this guide also highlights the current gaps in the literature, particularly the absence of detailed enzyme kinetic studies, suggesting a direction for future investigations. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, a dibenzylbutyrolactone lignan, has emerged as a compound of interest in neuropharmacological research.[1] Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their diverse biological activities.[2] Cubebin, primarily isolated from the seeds and leaves of Piper cubeba and Piper nigrum, has been investigated for a range of therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.[2]

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3] Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, a well-established therapeutic strategy for mitigating the cognitive symptoms of Alzheimer's disease.[4][5] This guide focuses on the specific activity of this compound as an AChE inhibitor, summarizing the foundational studies that position this molecule as a candidate for further development.

It is important to note that while some literature refers to the synthesized racemic mixture as this compound, studies on the biological activity have predominantly utilized "cubebin" isolated from natural sources.[4][5] Naturally occurring cubebin is typically a specific enantiomer, and the activity of the racemic mixture versus individual enantiomers has not been explicitly compared in the context of AChE inhibition.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory activity of cubebin against acetylcholinesterase has been quantified in vitro. The available data is summarized in the table below.

| Compound/Fraction | IC50 Value (AChE Inhibition) | Source Organism of Cubebin | Enzyme Source | Reference |

| Cubebin | 992 μM | Piper cubeba | Rat Brain Homogenate | [1][4][5] |

| Cubebin Fraction | 72.72 ± 8.7 µg/mL | Piper cubeba | Not Specified | [1] |

Note: A direct comparison of the two IC50 values is challenging due to the different units and the use of a "fraction" in one study versus an isolated compound in the other.

At a concentration of 1122 μM, cubebin exhibited approximately 56% inhibition of AChE activity.[4] The inhibition was found to be dose-dependent.[4]

Data Gap: To date, detailed enzyme kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki) have not been reported in the scientific literature. Such data is crucial for a comprehensive understanding of the inhibitory mechanism and for comparing the potency of cubebin with other AChE inhibitors.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro and in vivo studies investigating the AChE inhibitory activity of cubebin.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most cited method for determining the in vitro AChE inhibitory activity of cubebin is a modification of the colorimetric method developed by Ellman et al.[4]

-

Enzyme Source: Crude acetylcholinesterase is isolated from rat brain homogenate.[4]

-

Substrate: Acetylthiocholine iodide (ATCI) is used as the substrate for AChE.[4]

-

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of ATCI to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

A solution of the crude AChE enzyme is pre-incubated with various concentrations of cubebin for a specified period.

-

The substrate, ATCI, is added to initiate the enzymatic reaction.

-

DTNB is present in the reaction mixture to react with the thiocholine as it is formed.

-

The change in absorbance is monitored over time using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of cubebin to the rate of a control reaction without the inhibitor.

-

The IC50 value is determined from a dose-response curve.

-

In Vivo Scopolamine-Induced Amnesia Model in Mice

To assess the in vivo efficacy of cubebin in a model of cognitive impairment, the scopolamine-induced amnesia model in mice is utilized.[4][5]

-

Animal Model: Mice are used as the experimental animals.

-

Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered intraperitoneally (i.p.) at a dose of 3 mg/kg to induce cognitive deficits.[4][5]

-

Drug Administration: Cubebin is administered to the mice, typically via intraperitoneal injection, at doses of 25 and 50 mg/kg for a period of three days prior to the induction of amnesia.[4][5]

-

Behavioral Assessment (Morris Water Maze Test):

-

The Morris Water Maze (MWM) is a standard behavioral test to evaluate spatial learning and memory.

-

The apparatus consists of a circular pool filled with opaque water, with a hidden platform submerged just below the surface.

-

Mice are trained to find the hidden platform using spatial cues in the room.

-

After treatment with cubebin and induction of amnesia with scopolamine, the mice's ability to locate the platform is assessed.

-

Parameters such as escape latency (the time taken to find the platform) and the time spent in the target quadrant are measured.

-

-

Biochemical Analysis: Following the behavioral tests, brain tissue is collected to measure AChE activity and markers of oxidative stress.[4][5]

Mechanism of Action

The primary proposed mechanism for the neuroprotective effects of cubebin is the inhibition of acetylcholinesterase, which leads to an enhancement of cholinergic neurotransmission.[4] This is supported by both in vitro and ex vivo studies showing a reduction in AChE activity.[4] Additionally, cubebin has demonstrated antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress in the brain.[4][5]

Molecular Docking Studies

Molecular docking simulations have been performed to elucidate the binding mode of cubebin within the active site of the AChE enzyme (PDB accession no. 1EVE).[1][4] These studies reveal that cubebin fits well within the enzyme's binding pocket.[4][5]

The key interactions observed between cubebin and the amino acid residues of AChE include:[1][4][5]

-

π-π Stacking: Aromatic rings of cubebin engage in π-π stacking interactions with aromatic residues in the active site.

-

Hydrogen Bonding: The oxygen atoms in the cubebin structure are predicted to form hydrogen bonds with amino acid residues.

The specific amino acid residues identified as interacting with cubebin in the docking studies are: Isoleucine (ILE), Glycine (GLY), Tryptophan (TRP), Tyrosine (TYR), Phenylalanine (PHE), Aspartate (ASP), Histidine (HIS), Serine (SER), and Alanine (ALA).[1]

Synthesis of this compound

While the biological studies have primarily used naturally isolated cubebin, the chemical synthesis of cubebin has been reported. The first synthesis of cubebin involved a double Stobbe condensation to prepare (±)-α-(3,4-Methylenedioxybenzyl)-β-(3,4-methylenedioxybenzylidene)succinic acid, which was then resolved and further transformed into cubebin. More recent synthetic approaches have also been developed, including a stereoselective allylation of an enolate of a piperonyl acetic acid derivative. These synthetic routes provide a means to produce cubebin and its analogs for further structure-activity relationship (SAR) studies.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2minutemedicine.com [2minutemedicine.com]

Preclinical Anti-inflammatory Properties of rac-Cubebin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Cubebin, a dibenzylbutyrolactone lignan found in various plant species, has garnered scientific interest for its potential therapeutic applications, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the preclinical studies investigating the anti-inflammatory properties of this compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action through signaling pathway diagrams. This information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Data Presentation: In Vivo Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of this compound have been evaluated in several well-established preclinical models. The following tables summarize the quantitative data from these in vivo studies.

Table 1: Effect of Cubebin on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg, p.o.) | Time after Carrageenan (hours) | Edema Inhibition (%) | Reference |

| Cubebin | 10 | 1 | 35.7 | [1] |

| 2 | 41.2 | [1] | ||

| 3 | 57.1 | [1] | ||

| 4 | 54.5 | [1] | ||

| Indomethacin | 10 | 3 | 71.4 | [1] |

Table 2: Effect of Cubebin on Edema Induced by Various Inflammatory Mediators in Rats

| Inflammatory Agent | Cubebin Dose (mg/kg, p.o.) | Edema Inhibition (%) | Reference |

| Dextran | 10 | Not effective | [1] |

| Histamine | 10 | Not effective | [1] |

| Serotonin | 10 | Partial reduction | [1] |

| Prostaglandin E2 (PGE2) | 10 | Significant reduction | [1] |

Table 3: Analgesic Effect of Cubebin in Acetic Acid and PGI2-Induced Writhing in Mice

| Writhing-Inducing Agent | Cubebin Dose (mg/kg, p.o.) | Inhibition of Writhing (%) | Reference |

| Acetic Acid | 10 | 50 | [2] |

| Prostacyclin (PGI2) | 10 | 71 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used in the cited studies.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.

-

Grouping: Rats are randomly divided into control, standard (e.g., indomethacin), and test (this compound) groups.

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

-

Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the volume at the specified time point and the baseline volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

-

Animals: Male mice are commonly used.

-

Grouping and Administration: Animals are divided into groups and administered the test compound, a standard analgesic (e.g., aspirin), or a vehicle.

-

Induction of Writhing: After a specified time (e.g., 30 minutes) following treatment, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid.

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Calculation of Inhibition: The percentage inhibition of writhing is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

LPS-Induced Cytokine Production in Macrophages (General Protocol)

While specific quantitative data for this compound in this assay were not found, this is a standard in vitro method to assess anti-inflammatory activity.

-

Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 4-24 hours).

-

Sample Collection: The cell culture supernatant is collected to measure the levels of secreted cytokines.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is calculated.

Proposed Mechanism of Action and Signaling Pathways

Preclinical evidence suggests that this compound exerts its anti-inflammatory effects through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This involves the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of Arachidonic Acid Metabolism

The reduction of PGE2-induced edema and PGI2-induced writhing by cubebin suggests an interaction with the arachidonic acid cascade, a hallmark of NSAID activity[1][2]. This pathway involves the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Caption: Postulated interaction of this compound with the arachidonic acid pathway.

Experimental Workflow for In Vivo Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vivo screening of a compound like this compound for anti-inflammatory activity.

Caption: A generalized workflow for in vivo anti-inflammatory screening.

Conclusion

The preclinical data currently available provide a strong indication that this compound possesses significant anti-inflammatory and analgesic properties. The in vivo studies consistently demonstrate its efficacy in reducing edema and pain in established animal models. The proposed mechanisms of action, involving the inhibition of the NF-κB signaling pathway and modulation of the arachidonic acid cascade, align with the observed NSAID-like effects.

However, to further elucidate the precise molecular targets and to provide a more comprehensive understanding of its anti-inflammatory potential, further in vitro studies are warranted. Specifically, quantitative assessments of this compound's inhibitory effects on COX-1 and COX-2 enzymes, as well as on the production of a broader range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based assays, would be highly valuable. Such data would enable a more detailed characterization of its mechanism of action and facilitate its continued development as a potential therapeutic agent for inflammatory conditions.

References

A Technical Guide to the Therapeutic Potential of rac-Cubebin

Executive Summary: rac-Cubebin, a dibenzylbutyrolactone lignan primarily isolated from the seeds of Piper cubeba, has emerged as a molecule of significant pharmacological interest.[1] Preclinical studies have unveiled its multifaceted therapeutic potential, spanning anti-inflammatory, anticancer, antiparasitic, and neuroprotective activities.[1][2] This technical guide provides an in-depth overview of the current research, focusing on the compound's mechanisms of action, quantitative efficacy, and the experimental protocols used in its evaluation. The primary mechanisms include the modulation of key inflammatory pathways such as NF-κB and COX, induction of apoptosis in cancer cells, inhibition of acetylcholinesterase for neuroprotection, and interference with parasitic cellular processes.[2][3][4] This document synthesizes the available data to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic applications of this compound.

Introduction

This compound is a naturally occurring lignan characterized by a dibenzylbutyrolactone core structure.[2] Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their diverse biological activities, including antioxidant and antiproliferative actions.[1] Historically sourced from plants like Piper cubeba (cubeb pepper), Zanthoxylum naranjillo, and Drimys andina, cubebin and its derivatives have been investigated for a range of pharmacological effects.[1][5][6] This guide aims to consolidate the scientific evidence on this compound's therapeutic potential, presenting its mechanisms, efficacy data, and relevant experimental designs to facilitate further research and development.

Key Therapeutic Applications & Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, which are underpinned by its interaction with multiple cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Cubebin has demonstrated significant anti-inflammatory properties in various preclinical models.[2] Its mechanism of action is comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]

-

Inhibition of Inflammatory Mediators: Cubebin effectively reduces carrageenan-induced paw edema in rats.[2][5] This effect is attributed to its ability to inhibit the synthesis of inflammatory mediators. It significantly reduces edema induced by prostaglandin PGE2 and partially reduces serotonin-induced edema.[5][7]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of key enzymes like cyclooxygenase (COX)-1, COX-2, and 5-lipoxygenase (LOX).[2] Furthermore, it modulates gene expression related to inflammation by inhibiting the activation of Nuclear Factor Kappa B (NF-κB), a primary regulator of inflammatory responses.[2] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Studies also show a reduction in nitric oxide (NO) production, a molecule involved in inflammatory processes.[2] In models of diabetic nephropathy, cubebin demonstrates a protective effect by inhibiting the TNF-α/NF-κB signaling pathway.[8]

Anticancer Activity

This compound and its derivatives have shown promising anticancer activity across a range of human cancer cell lines.[2]

-

Induction of Apoptosis: Morphological analysis indicates that cubebin induces programmed cell death (apoptosis) in cancer cells.[2][9][10] This is a crucial mechanism for eliminating malignant cells.[2]

-

Inhibition of Proliferation and Metastasis: The compound can significantly reduce cell proliferation and migration in certain cancer cell lines.[2] While direct interaction needs more investigation, this effect aligns with the inhibition of pathways regulated by proteins like the Rho GTPases Rac and Cdc42, which are involved in cell migration and invasion.[2]

-

Cell Line Specificity: Cubebin's effectiveness varies depending on the cancer cell type. It has been tested against breast (MCF-7, MDA-MB-231), lung (A549), chronic myeloid leukemia (K562), cervical (SiHa, KB), and colorectal (HCT116, HT29) cancer cell lines.[2][10]

Antiparasitic Activity

Cubebin and its derivatives have demonstrated significant activity against several parasites.

-

Trypanocidal Activity: Derivatives of (-)-cubebin are potent against free amastigote forms of Trypanosoma cruzi, the agent of Chagas' disease.[11] The derivative (-)-hinokinin is particularly active.[11] In vivo studies using a mouse model showed that encapsulated (-)-cubebin reduced parasitemia by 61.3%.[12][13] The proposed mechanisms include interference with the parasite's mRNA processing via trans-splicing and inhibition of tubulin assembly.[4][13]

-

Anthelmintic Activity: Cubebin has shown potent and selective activity against larvae of Angiostrongylus cantonensis, a parasitic nematode.[6] It was found to be 2.7-fold more potent than the conventional drug albendazole against first-stage larvae.[6]

-

Leishmanicidal Activity: Lignans, including cubebin, have been highlighted for their potential leishmanicidal activity.[14]

Neuroprotective Properties

Cubebin shows potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.[2]

-

Acetylcholinesterase (AChE) Inhibition: The primary mechanism is the inhibition of the AChE enzyme.[3][15] AChE inhibitors are a major class of drugs for Alzheimer's that provide symptomatic relief by increasing the levels of the neurotransmitter acetylcholine in the brain.[3] Molecular docking studies show that cubebin binds effectively to the catalytic site of the AChE enzyme.[2][15]

-

In Vivo Efficacy: In a scopolamine-induced amnesia model in mice, pre-treatment with cubebin (25 and 50 mg/kg) significantly prevented learning and memory deficits.[15][16] This was accompanied by a reduction in brain AChE activity and oxidative stress, highlighting its dual action.[16]

Other Potential Applications

-

Vasorelaxant Effects: (-)-Cubebin induces vasorelaxation in isolated rat aortic rings, suggesting potential cardiovascular applications.[17] This effect is mediated via the NO/cGMP pathway.[17]

-

Diabetic Nephropathy: In a streptozotocin-induced diabetic rat model, cubebin (10 and 20 mg/kg) improved biochemical markers and histological changes associated with diabetic nephropathy, acting through the inhibition of the TNF-α/NF-κB pathway.[8]

Quantitative Efficacy Data

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and its derivatives.